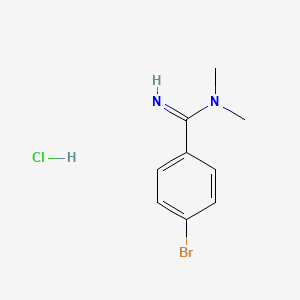

4-bromo-N,N-dimethylbenzene-1-carboximidamide hydrochloride

Overview

Description

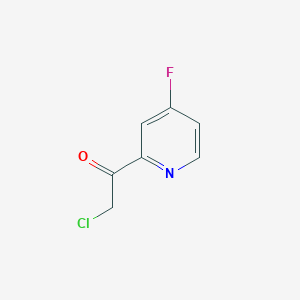

4-Bromo-N,N-dimethylbenzene-1-carboximidamide hydrochloride (4-Br-DMBCIH) is a compound that has been studied in recent years for its potential applications in laboratory experiments and scientific research. 4-Br-DMBCIH is an organobromine compound, which is a type of organic compound that contains bromine atoms. It is a white, crystalline solid with a molecular weight of 441.3 g/mol and a melting point of 91-92°C. It is soluble in water, ethanol, and other organic solvents.

Scientific Research Applications

- Field : Materials Science

- Application Summary : The compound (E)-4-bromo-N’-(2,4-dimethoxybenzylidene)benzohydrazide, which is similar to the one you mentioned, has been studied for its potential in optoelectronics applications .

- Methods : Single crystals of this compound were grown using a slow evaporation technique. The molecular structure was confirmed by Single-crystal X-ray diffraction (SC-XRD) studies. The active functional groups present in the synthesized compound were identified by Fourier transform infrared (FTIR) spectroscopy .

- Results : The first-order hyperpolarizability value of the synthesized compound is six times greater than that of urea. The Z-scan approach was used to investigate the nonlinear optical (NLO) behavior and optical limiting characteristics .

- Field : Chemistry

- Application Summary : 4-Phenyl-1,8-naphthalimide, synthesized by imidation of commercially available 4-bromo-1,8-naphthalic anhydride, followed by Suzuki coupling with phenyl boronic acid, has been studied for its fluorescent properties .

- Methods : The synthesis was carried out under microwave heating, which was found to be faster and more efficient than reactions carried out by heating in oil-baths .

- Results : This compound was found to be quite fluorescent in solvents such as chloroform, methanol, and ethanol, but virtually non-fluorescent in DMSO. However, upon the addition of water to DMSO solutions of this dye, fluorescence was restored, suggesting a tendency for aggregation-induced emission .

Optoelectronics Applications

Fluorescent Properties

- Field : Organic Chemistry

- Application Summary : 4-Bromo-1,2-dimethylbenzene is a brominated derivative of xylene and can be used as a starting material in the synthesis of various organic compounds .

- Methods : The specific methods of application or experimental procedures would depend on the target compound being synthesized .

- Results : The outcomes obtained would also depend on the specific synthesis being carried out .

- Field : Pharmaceutical Chemistry

- Application Summary : 4-Bromo-N,N-dimethylbenzamide is a brominated aromatic amide. While not the same as your compound, it is structurally similar and could potentially be used in the development of new pharmaceuticals .

- Methods : The methods of application would involve standard techniques in medicinal chemistry and drug discovery, such as structure-activity relationship (SAR) studies .

- Results : The outcomes would depend on the specific pharmaceutical research being conducted .

Organic Synthesis

Pharmaceutical Research

- Field : Chemical Engineering

- Application Summary : 4-Bromo-1,2-dimethylbenzene is a brominated derivative of xylene and can be used as a starting material in the synthesis of various organic compounds .

- Methods : The specific methods of application or experimental procedures would depend on the target compound being synthesized .

- Results : The outcomes obtained would also depend on the specific synthesis being carried out .

- Field : Pharmaceutical Chemistry

- Application Summary : 4-Bromo-N,N-dimethylbenzamide is a brominated aromatic amide. While not the same as your compound, it is structurally similar and could potentially be used in the development of new pharmaceuticals .

- Methods : The methods of application would involve standard techniques in medicinal chemistry and drug discovery, such as structure-activity relationship (SAR) studies .

- Results : The outcomes would depend on the specific pharmaceutical research being conducted .

Chemical Synthesis

Pharmaceutical Research

properties

IUPAC Name |

4-bromo-N,N-dimethylbenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2.ClH/c1-12(2)9(11)7-3-5-8(10)6-4-7;/h3-6,11H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOQDHPRTYJMNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=N)C1=CC=C(C=C1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N,N-dimethylbenzene-1-carboximidamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

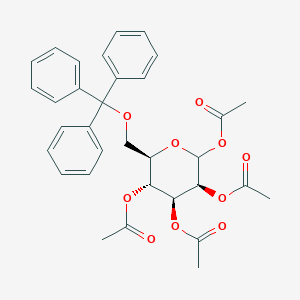

![(3AR,4R,4aR,7aR,8R,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole)-4,8-diyl dibutyrate](/img/structure/B1437111.png)

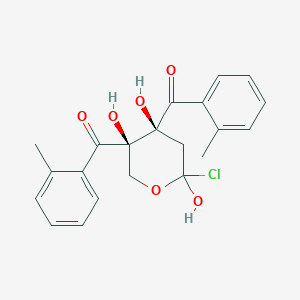

![(R)-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1437115.png)

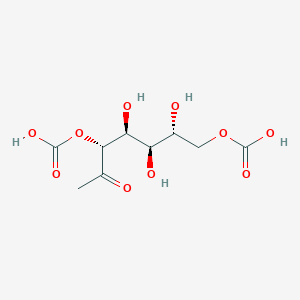

![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1437118.png)

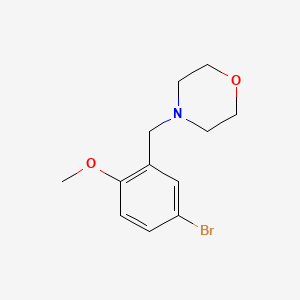

![2-(2-Deoxy-b-D-ribofuranosyl)-2,3,8,9-tetrahydro-7-oxa-2,3,5,6-tetraazabenz[cd]azulen-4-amine](/img/structure/B1437122.png)